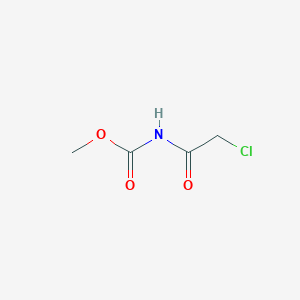
メチル(2-クロロアセチル)カルバメート
概要
説明
Methyl (2-chloroacetyl)carbamate is a chemical compound with the molecular formula C4H6ClNO3 and a molecular weight of 151.55 g/mol . It is also known by other names such as methyl N-(2-chloroacetyl)carbamate and carbamic acid, N-(2-chloroacetyl)-, methyl ester . This compound is characterized by its white crystalline appearance and has a melting point of 149-151°C .
科学的研究の応用
Methyl (2-chloroacetyl)carbamate has several applications in scientific research:
作用機序
Target of Action
Methyl (2-chloroacetyl)carbamate is a carbamate derivative. Carbamates are known to have a wide range of targets, depending on their specific structures . .
Mode of Action
Carbamates in general are known to interact with their targets by forming a covalent bond, which can lead to the inhibition of the target’s function .
Biochemical Pathways
Carbamates are known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Carbamates are generally known for their ability to pass through cell membranes, and some can even pass through the blood-brain barrier .
Result of Action
Carbamates can initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance .
生化学分析
Biochemical Properties
It is known that carbamates, a class of compounds to which Methyl (2-chloroacetyl)carbamate belongs, play essential roles in numerous cellular functions such as DNA methylation, nucleotide- and protein biosynthesis
Cellular Effects
Carbamate pesticides have been found to induce alterations in the immune response, leading to diseases such as hypersensitivity reactions, some autoimmune diseases, and cancers
Molecular Mechanism
It is known that carbamates can inhibit the activity of certain enzymes
Metabolic Pathways
It is known that carbamates are involved in one-carbon metabolism and polyamine metabolism
準備方法
Methyl (2-chloroacetyl)carbamate can be synthesized through various methods. One common synthetic route involves the reaction of methyl carbamate with chloroacetyl chloride in the presence of a base such as pyridine . The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield . The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Methyl (2-chloroacetyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form substituted carbamates.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can undergo transformations under appropriate conditions.
Common reagents used in these reactions include bases like pyridine, acids for hydrolysis, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
Methyl (2-chloroacetyl)carbamate can be compared with other carbamate derivatives such as methyl carbamate and ethyl (2-chloroacetyl)carbamate . While these compounds share similar structural features, methyl (2-chloroacetyl)carbamate is unique due to its specific reactivity and applications . Other similar compounds include:
Methyl carbamate: Lacks the chloroacetyl group, making it less reactive in certain contexts.
Ethyl (2-chloroacetyl)carbamate: Similar in structure but with an ethyl group instead of a methyl group, which can affect its reactivity and applications.
特性
IUPAC Name |
methyl N-(2-chloroacetyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO3/c1-9-4(8)6-3(7)2-5/h2H2,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWSERLZKPGKDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333827 | |
| Record name | Methyl (2-chloroacetyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13558-70-8 | |
| Record name | Methyl (2-chloroacetyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q1: What is the role of Methyl (2-chloroacetyl)carbamate in the synthesis of N-substituted rhodanines?
A1: Methyl (2-chloroacetyl)carbamate acts as a crucial reactant in this synthesis. [] The process involves a base-assisted one-pot reaction where it interacts with a primary amine and carbon disulfide. The base deprotonates the amine, which then attacks the carbonyl carbon of Methyl (2-chloroacetyl)carbamate. This is followed by a cyclization reaction involving carbon disulfide, ultimately leading to the formation of the N-substituted rhodanine ring.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















